Technical Monograph: Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid)
Technical Monograph: Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid)
[1][2][3][4]
Executive Summary
Pyridine-2,5-dicarboxylic acid (2,5-PDC), historically known as Isocinchomeronic Acid , is a critical heterocyclic building block in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates. Unlike its isomer 2,6-pyridinedicarboxylic acid (dipicolinic acid), which acts primarily as a chelator, 2,5-PDC functions as a rigid, non-linear linker. Its unique geometry—positioning carboxylate groups at a ~120° angle combined with a pyridyl nitrogen—enables the formation of high-dimensionality coordination polymers with permanent porosity.[1]
This guide provides a comprehensive technical analysis of 2,5-PDC, detailing its physicochemical profile, validated synthesis protocols, and its role as a ligand in reticular chemistry.
Physicochemical Specifications
The zwitterionic character of pyridine carboxylic acids significantly influences their solubility and reactivity. 2,5-PDC exhibits low solubility in water due to strong intermolecular hydrogen bonding in the crystal lattice.
Table 1: Core Chemical Properties
| Property | Specification | Notes |
| IUPAC Name | Pyridine-2,5-dicarboxylic acid | Common: Isocinchomeronic acid |
| CAS Number | 100-26-5 | Verified |
| Molecular Formula | C₇H₅NO₄ | |
| Molecular Weight | 167.12 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 242–247 °C (decomposition) | Decarboxylates at high temp |
| Solubility | DMSO, DMF, dilute alkali | Slightly soluble in water (1.2 g/L) |
| pKa Values | pKa₁ ≈ 2.46 (COOH @ C2)pKa₂ ≈ 4.84 (COOH @ C5) | C2-COOH is more acidic due to proximity to electron-withdrawing N |
| Crystal System | Monoclinic | Space group P21/c |
Synthesis & Production Methodologies
Mechanistic Pathway
The industrial and laboratory synthesis of 2,5-PDC predominantly relies on the oxidative degradation of alkyl-substituted pyridines. The most common precursor is 2,5-lutidine (2,5-dimethylpyridine) . The oxidation transforms the methyl groups into carboxylic acids.[1] While industrial routes may employ catalytic air oxidation (V₂O₅ catalyst), the high-purity laboratory standard utilizes potassium permanganate (KMnO₄).[1]
Diagram 1: Synthesis Logic Flow
The following diagram illustrates the oxidative transformation and workup logic.
Caption: Oxidative synthesis pathway from 2,5-lutidine to 2,5-PDC via permanganate oxidation.
Validated Laboratory Protocol
Objective: Synthesis of high-purity 2,5-PDC from 2,5-lutidine.
Reagents:
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2,5-Lutidine (10.7 g, 0.1 mol)
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Potassium Permanganate (KMnO₄) (63.2 g, 0.4 mol)
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Deionized Water (500 mL)
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Hydrochloric Acid (conc.[1] HCl)
Step-by-Step Methodology:
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Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2,5-lutidine in 200 mL of water.
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Oxidation: Heat the mixture to 70°C. Add KMnO₄ in small portions over 1 hour. The reaction is exothermic; control temperature to maintain gentle reflux.[1]
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Note: The purple color of permanganate will fade to brown (MnO₂) as the reaction proceeds.[1]
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-
Reflux: Once addition is complete, reflux the mixture for 4–6 hours to ensure complete oxidation of methyl groups.
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Clarification: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble manganese dioxide (MnO₂) byproduct.[1] Wash the MnO₂ cake with hot water (2 x 50 mL).
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Concentration: Combine filtrate and washings. If the volume is excessive, concentrate under reduced pressure to ~150 mL.
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Isolation: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH reaches 2.0–2.5.
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Observation: A white crystalline precipitate of 2,5-PDC will form.[1]
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-
Purification: Filter the solid, wash with ice-cold water (20 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C.
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Yield Expectation: 60–75%.[1]
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Coordination Chemistry & MOF Applications
2,5-PDC is a versatile heterofunctional ligand . It possesses two distinct coordination vectors:
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N-Donor: The pyridyl nitrogen (soft base).[1]
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O-Donor: Two carboxylate groups (hard bases) at positions 2 and 5.[1]
This duality allows it to bridge hard metal ions (like Zr⁴⁺, Ln³⁺) through carboxylates while leaving the nitrogen available for secondary interactions or protonation, creating "breathing" frameworks or catalytic sites.
MOF Architecture
In the UiO-66 family, 2,5-PDC serves as a functionalized linker. The 2,5-geometry introduces curvature and lower symmetry compared to the linear terephthalic acid (1,4-BDC), resulting in unique pore topologies.
Diagram 2: Ligand Coordination Modes
Caption: Coordination versatility of 2,5-PDC in Metal-Organic Frameworks.
Key Research Highlight:
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Zr-UiO-66-PDC: Used for selective adsorption and catalysis.[1] The pyridyl nitrogen can act as a basic site for Knoevenagel condensation reactions or as an anchor for post-synthetic modification.[1]
Analytical Characterization
To validate the identity of synthesized or purchased 2,5-PDC, compare experimental data against these standard spectral markers.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| COOH | 13.0 - 14.0 | Broad Singlet | 2H | Carboxylic Acid protons |
| H-6 | 9.18 | Doublet (d) | 1H | Adjacent to Nitrogen (Deshielded) |
| H-4 | 8.45 | Doublet of Doublets (dd) | 1H | Para to Nitrogen |
| H-3 | 8.18 | Doublet (d) | 1H | Meta to Nitrogen |
Infrared Spectroscopy (FT-IR)
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3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1]
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1690–1710 cm⁻¹: Strong C=O stretch (Carbonyl).[1]
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1600, 1580 cm⁻¹: C=C / C=N ring stretching vibrations (Pyridine skeleton).[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: Warning
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Handling Protocol:
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Use in a fume hood to avoid inhalation of dust.[1]
-
Wear nitrile gloves and safety goggles.[1]
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Incompatibility: Strong oxidizing agents and strong bases.[1]
References
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National Institute of Standards and Technology (NIST). 2,5-Pyridinedicarboxylic acid Properties and Spectra. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
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PubChem. Pyridine-2,5-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
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Royal Society of Chemistry. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker. Dalton Transactions.[1] [Link]
